Quinoline-5,6-diol

Drug Metabolism Toxicology CYP450 Phenotyping

Ensure enzymatic pathway specificity with Quinoline-5,6-diol (CAS 91054-37-4), the trans-5,6-dihydro metabolite formed exclusively via CYP2A6/CYP1A2-mediated epoxidation and microsomal epoxide hydrolase. Unlike hydroxyquinoline isomers, this standard is essential for quantifying detoxification flux (CYP2A6 r=0.91) and serves as a uniquely low-activity UGT comparator (Vmax ~1/15th of p-nitrophenol). Ideal as a MAO-B affinity benchmark (IC50 5.5 µM) for medicinal chemistry SAR.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 91054-37-4
Cat. No. B12679942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-5,6-diol
CAS91054-37-4
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2O)O)N=C1
InChIInChI=1S/C9H7NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5,11-12H
InChIKeyQMLXMGWVERUJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-5,6-diol (CAS 91054-37-4) for Research Procurement: A Heterocyclic Diol Metabolite with Distinct Kinetic and Selectivity Signatures


Quinoline-5,6-diol (also referred to as 5,6-dihydroxyquinoline or 5,6-dihydro-5,6-dihydroxyquinoline) is a heterocyclic diol and a key mammalian metabolite of the environmental carcinogen quinoline [1]. It is characterized by two hydroxyl groups at the 5- and 6-positions of the quinoline bicyclic ring system. The compound is primarily encountered as the *trans*-5,6-dihydroquinoline-5,6-diol stereoisomer in metabolic studies [2]. Unlike many other hydroxyquinoline isomers, its biological relevance stems from its role as a detoxification product formed from the highly reactive quinoline-5,6-epoxide intermediate via microsomal epoxide hydrolase [3].

Why Generic Substitution of Quinoline-5,6-diol (CAS 91054-37-4) is Not Advisable for Specialized Research Applications


The procurement of a generic 'hydroxyquinoline' or 'quinoline diol' without precise isomer specification is a high-risk practice for rigorous research. The position of the hydroxyl groups on the quinoline ring system fundamentally dictates the compound's metabolic origin, enzyme affinity, and subsequent chemical reactivity. For instance, quinoline-5,6-diol is formed via a distinct CYP2A6/CYP1A2-mediated epoxidation pathway, a mechanism not shared by isomers like 3-hydroxyquinoline (formed via CYP2E1) or 8-hydroxyquinoline [1]. Furthermore, Phase II conjugation kinetics vary dramatically: quinoline-5,6-diol exhibits a Vmax for glucuronidation that is approximately 15-fold lower than the standard substrate p-nitrophenol, whereas other isomers like 6-hydroxyquinoline and 5-hydroxyquinoline show enhanced catalytic efficiency [2]. These stark differences in metabolic handling and enzyme interaction profiles mean that substituting one isomer for another will invalidate any study reliant on specific biochemical pathway interrogation or kinetic modeling.

Product-Specific Evidence Guide: Quantifiable Differentiation of Quinoline-5,6-diol (CAS 91054-37-4) from Close Analogs


Metabolic Pathway Origin and CYP Isoform Specificity for Quinoline-5,6-diol vs. Other Hydroxyquinoline Metabolites

Quinoline-5,6-diol formation is uniquely dependent on the CYP2A6-mediated generation of its epoxide precursor, quinoline-5,6-epoxide. A high correlation coefficient (r = 0.91) was observed between CYP2A6 activity and quinoline-5,6-diol formation in human liver microsomes [1]. This is in contrast to the formation of 3-hydroxyquinoline, which is principally mediated by CYP2E1 (r = 0.93) [1]. Additionally, the formation kinetics of quinoline-5,6-diol are monophasic, whereas the formation of both quinoline-1-oxide and 3-hydroxyquinoline is biphasic [2], indicating a simpler, single-enzyme/single-pathway rate-limiting step for the diol.

Drug Metabolism Toxicology CYP450 Phenotyping

Phase II Glucuronidation Kinetics of Quinoline-5,6-diol vs. Other Hydroxyquinoline Isomers and Standard Substrates

Quinoline-5,6-diol is a relatively poor substrate for UDP-glucuronosyltransferase (UGT) compared to other hydroxyquinolines. In a comparative study using bovine liver microsomes, the Vmax for 5,6-dihydroquinoline-5,6-trans-diol glucuronidation was approximately 1/15th that of the standard substrate p-nitrophenol [1]. In stark contrast, the Kcat values for 6-hydroxyquinoline and 5-hydroxyquinoline were 2.1-fold and 1.2-fold higher than p-nitrophenol, respectively [1]. The Km value for the diol was similar to that of 3-hydroxyquinoline, but the catalytic efficiency (Vmax/Km) is markedly lower.

Phase II Metabolism UGT Activity Conjugation Kinetics

Monoamine Oxidase B (MAO-B) Inhibitory Activity of Quinoline-5,6-diol Compared to MAO-A Selectivity

Quinoline-5,6-diol demonstrates weak but measurable inhibitory activity against human recombinant MAO-B, with a reported IC50 value of 5.50E+3 nM (5.5 µM) [1]. This contrasts with the behavior of the parent quinoline, which inhibits MAO-A much more potently than MAO-B [2]. While this inhibitory potency is low, it provides a defined benchmark for the scaffold's interaction with the MAO-B isoform, distinguishing it from more MAO-A selective quinoline derivatives.

Neurochemistry Enzyme Inhibition MAO Assays

Genotoxicity and Mutagenicity of the 5,6-Epoxide Precursor vs. Parent Quinoline

The epoxide precursor to quinoline-5,6-diol, 5,6-dihydroquinoline 5,6-epoxide, has been shown to be much less mutagenic than the parent compound quinoline in the Salmonella typhimurium TA100 Ames test [1]. This indicates that the metabolic pathway leading to the 5,6-diol represents a detoxification route, in contrast to the pathways that generate more genotoxic quinoline metabolites.

Genetic Toxicology Mutagenicity Ames Test

Best Research and Industrial Application Scenarios for Quinoline-5,6-diol (CAS 91054-37-4)


As a Specific Analytical Standard for CYP2A6/1A2 and Epoxide Hydrolase Pathway Activity in Drug Metabolism Studies

Given its formation is highly correlated with CYP2A6 activity (r=0.91) and dependent on epoxide hydrolase, quinoline-5,6-diol serves as a definitive analytical standard and metabolic probe. Researchers can use it to quantify and monitor this specific detoxification pathway in human or rodent liver microsome assays, distinguishing it from alternative oxidative routes like N-oxidation (quinoline-1-oxide) or direct hydroxylation (3-hydroxyquinoline) [1].

As a Negative Control Substrate for UDP-Glucuronosyltransferase (UGT) Kinetic Assays

The exceptionally low Vmax (approx. 1/15th of p-nitrophenol) for glucuronidation makes quinoline-5,6-diol an ideal negative control or 'low-activity' comparator in UGT enzyme assays. It allows for the clear demonstration of assay dynamic range and serves as a benchmark against which the high-activity conjugation of other substrates (like 6-hydroxyquinoline) can be quantitatively compared [2].

As a Reference Scaffold in Medicinal Chemistry SAR Studies Targeting Monoamine Oxidase B (MAO-B)

The defined, albeit weak, MAO-B IC50 of 5.5 µM provides a quantitative starting point for medicinal chemists designing novel quinoline-based MAO-B inhibitors [3]. Modifications to the quinoline-5,6-diol core can be systematically evaluated for their impact on potency and selectivity, making this compound a valuable tool for understanding the structural determinants of MAO isoform binding.

As a Non-Mutagenic Metabolite Control in Genetic Toxicology and Carcinogenicity Research

For studies investigating the genotoxic mechanisms of quinoline and related heterocyclic amines, quinoline-5,6-diol (or its epoxide precursor) can be employed as a representative of a detoxification pathway. Its use as a control in mutagenicity assays (e.g., Ames test) helps delineate the relative contribution of different metabolic routes to the overall carcinogenic risk of the parent compound [4].

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